molecular formula C43H57N7O7 B12768610 Noa-His-CVA-Thr-Amp CAS No. 146363-71-5

Noa-His-CVA-Thr-Amp

Cat. No.: B12768610
CAS No.: 146363-71-5
M. Wt: 784.0 g/mol
InChI Key: DAESEBURUKXLEX-MPIJBFAISA-N
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Description

Noa-His-CVA-Thr-Amp is a synthetic peptide compound that has garnered attention in various scientific fields due to its unique structure and potential applications This compound is composed of a sequence of amino acids, including noradrenaline (Noa), histidine (His), cyclohexylvaline (CVA), threonine (Thr), and ampicillin (Amp)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Noa-His-CVA-Thr-Amp involves a series of peptide bond formations between the constituent amino acids. The process typically begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then sequentially coupled using reagents such as carbodiimides or phosphonium salts to form peptide bonds. The final product is obtained after deprotection and purification steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Noa-His-CVA-Thr-Amp can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidized derivatives.

    Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the compound.

    Substitution: Substitution reactions can occur at specific sites, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield free thiol groups.

Scientific Research Applications

Noa-His-CVA-Thr-Amp has a wide range of applications in scientific research:

    Chemistry: The compound is used as a model peptide in studies of peptide synthesis and modification.

    Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate relationships.

    Medicine: The compound’s components, such as ampicillin, have antimicrobial properties, making it useful in studies of antibiotic resistance and drug development.

    Industry: this compound is employed in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of Noa-His-CVA-Thr-Amp involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, the ampicillin component can inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Noa-His-CVA-Thr-Amp can be compared to other peptide compounds with similar structures:

    Noa-Val-CVA-Thr-Amp: This compound has a valine residue instead of histidine, which can alter its properties and applications.

    Adenosine monophosphate (AMP): While not a peptide, AMP shares some functional similarities in terms of its role in cellular processes.

Properties

CAS No.

146363-71-5

Molecular Formula

C43H57N7O7

Molecular Weight

784.0 g/mol

IUPAC Name

(2S,4S,5S)-6-cyclohexyl-4-hydroxy-N-[(2S)-3-hydroxy-1-oxo-1-(pyridin-2-ylmethylamino)butan-2-yl]-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-2-propan-2-ylhexanamide

InChI

InChI=1S/C43H57N7O7/c1-27(2)34(41(54)50-40(28(3)51)43(56)46-24-31-16-9-10-19-45-31)22-37(52)35(20-29-12-5-4-6-13-29)49-42(55)36(21-32-23-44-26-47-32)48-39(53)25-57-38-18-11-15-30-14-7-8-17-33(30)38/h7-11,14-19,23,26-29,34-37,40,51-52H,4-6,12-13,20-22,24-25H2,1-3H3,(H,44,47)(H,46,56)(H,48,53)(H,49,55)(H,50,54)/t28?,34-,35-,36-,37-,40-/m0/s1

InChI Key

DAESEBURUKXLEX-MPIJBFAISA-N

Isomeric SMILES

CC(C)[C@H](C[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)N[C@@H](C(C)O)C(=O)NCC5=CC=CC=N5

Canonical SMILES

CC(C)C(CC(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)NC(C(C)O)C(=O)NCC5=CC=CC=N5

Origin of Product

United States

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